synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
An In-depth Technical Guide to the Synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid
This document provides a comprehensive technical overview for the synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CNPABA), a significant chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale for procedural choices, and the critical parameters for a successful and reproducible synthesis.
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS No. 60091-87-4) is a highly functionalized diarylamine. Its molecular architecture, featuring a chloronitroaniline moiety linked to an anthranilic acid scaffold, makes it a valuable precursor for the synthesis of complex heterocyclic systems, including quinazolines and benzimidazoles.[1] Its derivatives have garnered significant interest in medicinal chemistry for their potential anticancer properties.[1][2] Furthermore, it is a known process impurity in the manufacturing of the antipsychotic drug Clozapine, making its synthesis and characterization critical for quality control in the pharmaceutical industry.[2][3]
The primary and most established method for constructing the core diarylamine bond in this molecule is the Ullmann Condensation , a copper-catalyzed cross-coupling reaction.[4][5] Specifically, this synthesis falls under the category of a Goldberg Reaction , the term for the C-N bond-forming variant of the Ullmann condensation.[4][6]
The Core Chemistry: Deconstructing the Ullmann Condensation
The Ullmann reaction, first reported over a century ago, is a cornerstone of aromatic cross-coupling chemistry.[7][8] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the copper-catalyzed Ullmann approach remains robust and economically viable, particularly for specific substrates.[4]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the reaction mechanism is paramount to troubleshooting and optimizing the synthesis. The widely accepted pathway for the copper-catalyzed N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[9][10]
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Step 1: Catalyst Activation & Amine Coordination: The reaction initiates with the active Cu(I) species. In the presence of the base, the amine (anthranilic acid) is deprotonated, and it coordinates with the Cu(I) center.
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Step 2: Oxidative Addition: The aryl halide (e.g., 2-bromo-5-chloronitrobenzene) undergoes oxidative addition to the copper complex. This is often the rate-limiting step and involves the oxidation of copper from Cu(I) to a transient Cu(III) intermediate. The presence of electron-withdrawing groups (like the nitro group on the aryl halide) activates the substrate, making this step more favorable.[4]
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Step 3: Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired diarylamine product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[9]
Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.
Causality of Experimental Choices
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The Catalyst (Copper): Traditional Ullmann reactions utilize copper powder or copper(I) salts like CuI.[1][4] The "activated" copper powder serves as a reservoir for the active Cu(I) species. The reaction's efficacy hinges on the surface area and quality of the copper.
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The Base (Potassium Carbonate): Anhydrous potassium carbonate (K₂CO₃) is a critical component. Its primary role is to act as a proton scavenger, deprotonating the amine group of the anthranilic acid. This generates the corresponding amide anion, which is a more potent nucleophile for coordinating to the copper center.
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The Solvent (Isopropanol): Ullmann condensations typically require high-boiling, polar solvents to facilitate the dissolution of reactants and to provide the necessary thermal energy.[4] Isopropanol, with a reflux temperature of ~82°C, provides a suitable environment for this specific transformation.[1]
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The Temperature (Reflux): The high temperature is necessary to overcome the activation energy barrier, particularly for the oxidative addition step.[4] Driving the reaction at reflux ensures a consistent and sufficiently high temperature to achieve a reasonable reaction rate.
A Validated Experimental Protocol
This protocol is designed to be self-validating by including expected observations and checkpoints. It is based on established literature procedures.[1][11]
Reagents and Equipment
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Equivalents |
| Anthranilic Acid | C₇H₇NO₂ | 137.14 | 4.41 | 1.0 |
| 2-Bromo-5-chloronitrobenzene | C₆H₃BrClNO₂ | 236.45 | 4.85 | 1.1 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 8.82 | 2.0 |
| Copper Powder | Cu | 63.55 | ~0.88 | 0.2 |
| Isopropanol | C₃H₈O | 60.10 | - | - |
| 2 M Hydrochloric Acid | HCl | 36.46 | - | - |
| Ethanol | C₂H₅OH | 46.07 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Equipment | ||||
| Round-bottom flask (50 mL) | ||||
| Reflux condenser | ||||
| Heating mantle with stirrer | ||||
| Buchner funnel & filter flask | ||||
| Standard laboratory glassware |
Step-by-Step Synthesis Workflow
Caption: Experimental workflow for the synthesis of CNPABA.
Procedure:
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Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (4.41 mmol, 1 eq), 2-bromo-5-chloronitrobenzene (4.85 mmol, 1.1 eq), anhydrous potassium carbonate (8.82 mmol, 2 eq), and copper powder (0.2 eq).
-
Solvent Addition: Add 15 mL of isopropanol to the flask.
-
Reflux: Heat the mixture to reflux (approximately 82–85°C) with vigorous stirring. Maintain reflux for 12 hours. The mixture will typically darken over this period.
-
Workup and Precipitation: After 12 hours, allow the reaction mixture to cool to room temperature. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is between 3 and 4.
-
Self-Validation Check: A voluminous orange precipitate should form upon acidification.
-
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with deionized water to remove any inorganic salts.
-
Purification: Transfer the crude solid to a beaker and perform recrystallization using an ethanol/water solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
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Drying: Collect the purified orange needles by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield of the pure product is approximately 80%.[1][11]
Product Characterization and Quality Control
Confirmation of the product's identity and purity is essential.
| Property | Expected Result |
| Appearance | Orange to dark orange solid/needles[1][11] |
| Melting Point | 245-247 °C[1][11] |
| Molecular Formula | C₁₃H₉ClN₂O₄[1][3][12] |
| Molecular Weight | 292.67 g/mol [1][3][12] |
| ¹H NMR (DMSO-d₆) | A broad singlet peak > 13 ppm (carboxylic acid proton), and characteristic aromatic proton signals.[11] |
| FTIR (KBr, cm⁻¹) | Peaks corresponding to N-H stretching, C=O stretching (carboxylic acid), and asymmetric/symmetric stretching of the Ar-NO₂ group. |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z ≈ 291.02 |
| Purity (HPLC) | ≥95%[3] |
Safety and Handling Imperatives
-
Chemical Hazards: Nitroaromatic compounds can be toxic and are potential skin irritants. Handle 2-bromo-5-chloronitrobenzene with care. Hydrochloric acid is corrosive.
-
Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors and fine powders.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.
-
Thermal Hazards: Use appropriate care when working with the heating mantle and hot solvents during reflux and recrystallization.
Conclusion
The synthesis of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid via the Ullmann condensation is a classic yet highly relevant transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, the specific function of each reagent, and careful control of reaction parameters are key to achieving a high yield and purity. This guide provides the foundational knowledge and a validated protocol for researchers to confidently and safely produce this valuable chemical intermediate.
References
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Benchchem. 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid | RUO. 1
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Wikipedia. Ullmann condensation.
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Mastalir, M., et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI.
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ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation.
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Wikipedia. Ullmann reaction.
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Al-Obaidi, Z. H., et al. Synthesis, docking study, and structure-activity relationship of novel niflumic acid derivatives acting as anticancer agents by inhibiting VEGFR or EGFR tyrosine kinase activities. Pharmacia.
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ResearchGate. Chemical synthesis of niflumic acid (NF) derivatives.
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Organic Chemistry Portal. Ullmann Reaction.
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La-colla, P., et al. Synthesis and evaluation of the anti-inflammatory effects of niflumic acid lipophilic prodrugs in brain edema. PubMed.
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ChemicalBook. 2-[(4-CHLORO-2-NITROPHENYL)AMINO]-BENZOIC ACID | 60091-87-4.
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Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC.
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The Royal Society of Chemistry. Supplementary Information.
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ChemScene. 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | 60091-87-4.
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PubChem. 2-(4-Chloro-2-nitroanilino)benzoic acid.
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ChemicalBook. 2-[(4-chloro-2-nitrophenyl)amino]-benzoic acid.
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Monnier, F., & Taillefer, M. Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC.
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